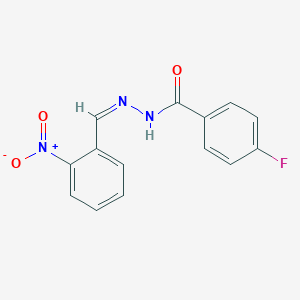

4-fluoro-N'-(2-nitrobenzylidene)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N'-(2-nitrobenzylidene)benzohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a yellow crystalline powder that has a molecular formula of C14H10FN3O3 and a molecular weight of 295.25 g/mol.

Aplicaciones Científicas De Investigación

4-fluoro-N'-(2-nitrobenzylidene)benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit potent anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has shown promising results in the field of organic electronics and optoelectronics.

Mecanismo De Acción

The mechanism of action of 4-fluoro-N'-(2-nitrobenzylidene)benzohydrazide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have anti-microbial activity by disrupting the cell membrane of bacteria.

Biochemical and Physiological Effects:

4-fluoro-N'-(2-nitrobenzylidene)benzohydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, it has been shown to have a neuroprotective effect by preventing neuronal cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-fluoro-N'-(2-nitrobenzylidene)benzohydrazide in lab experiments include its high yield and purity, as well as its potent anti-cancer, anti-inflammatory, and anti-microbial activities. However, its limitations include the lack of a clear understanding of its mechanism of action and potential side effects.

Direcciones Futuras

There are several future directions for the research of 4-fluoro-N'-(2-nitrobenzylidene)benzohydrazide. One of the potential applications is in the field of organic electronics and optoelectronics, where it can be used as a material for the fabrication of organic light-emitting diodes and organic field-effect transistors. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, its anti-cancer, anti-inflammatory, and anti-microbial activities warrant further investigation for potential therapeutic applications.

Métodos De Síntesis

The synthesis of 4-fluoro-N'-(2-nitrobenzylidene)benzohydrazide involves the condensation of 4-fluorobenzohydrazide and 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction takes place in ethanol or methanol as a solvent at room temperature. The yield of the product is relatively high, and the purity can be achieved through recrystallization.

Propiedades

Nombre del producto |

4-fluoro-N'-(2-nitrobenzylidene)benzohydrazide |

|---|---|

Fórmula molecular |

C14H10FN3O3 |

Peso molecular |

287.25 g/mol |

Nombre IUPAC |

4-fluoro-N-[(Z)-(2-nitrophenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C14H10FN3O3/c15-12-7-5-10(6-8-12)14(19)17-16-9-11-3-1-2-4-13(11)18(20)21/h1-9H,(H,17,19)/b16-9- |

Clave InChI |

AROBCDXYSRXHRP-SXGWCWSVSA-N |

SMILES isomérico |

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |

SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |

SMILES canónico |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzene-1,3-dicarbohydrazide](/img/structure/B256573.png)

![Ethyl 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B256576.png)

![N-ethyl-N-(2-hydroxyethyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B256578.png)

![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B256584.png)

![4-[3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid](/img/structure/B256586.png)

![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B256587.png)

![N-(2,4-dichlorophenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide](/img/structure/B256588.png)

![3-(4-ethylphenyl)-N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B256589.png)

![N-(1-adamantyl)-3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B256593.png)

![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylpropanamide](/img/structure/B256594.png)

![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-nitrophenyl}propanamide](/img/structure/B256595.png)